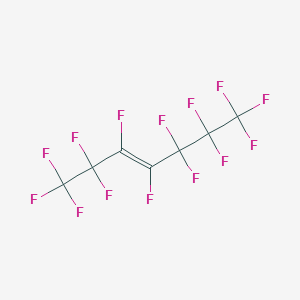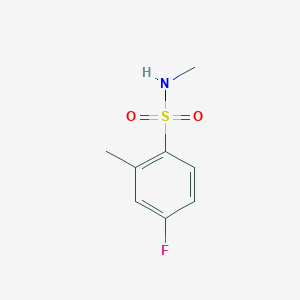
Perfluorohept-3-ene
Übersicht
Beschreibung
Perfluorohept-3-ene is a chemical compound with the molecular formula C7F14 . It is used in a wide range of applications due to its unique properties .
Molecular Structure Analysis
Perfluorohept-3-ene has a molecular weight of 350.05 . The exact structure is not provided in the available sources, but it is likely to be a complex structure due to the presence of multiple fluorine atoms .Physical And Chemical Properties Analysis
Perfluorohept-3-ene has a molecular formula of C7F14 and a formula weight of 350.05 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Emulsion Polymerization of Fluorinated Olefins
Perfluorohept-3-ene is utilized in the emulsion polymerization process to create fluorinated olefins. This application takes advantage of the compound’s ability to form stable emulsions, which are essential for the polymerization process. The resulting fluorinated polymers exhibit exceptional chemical and thermal stability, making them suitable for high-performance materials in various industries .
Handling Membrane Proteins
In the field of biochemistry, Perfluorohept-3-ene serves as a surfactant for handling membrane proteins. Its unique properties help stabilize the delicate protein structures during isolation and purification processes, which is crucial for maintaining their functionality and integrity .
Leather Manufacture
The leather industry benefits from the application of Perfluorohept-3-ene in the production process. It acts as a surfactant, improving the penetration of tanning agents into the leather. This enhances the quality and durability of the finished product .
Proton Exchange Membrane (PEM) Fuel Cells
Perfluorohept-3-ene is a key ingredient in the synthesis of perfluorinated monomers that are used in proton exchange membranes for fuel cells. These membranes facilitate proton transport, which is vital for the energy conversion process in PEM fuel cells. The use of Perfluorohept-3-ene in this context aims to improve the efficiency and longevity of the fuel cells .
Surface Activity Enhancement
Due to its fluorinated structure, Perfluorohept-3-ene exhibits high surface activity. This property is harnessed in various applications where reducing surface tension is beneficial, such as in coatings and cleaning agents .
Environmental Sustainability
Perfluorohept-3-ene represents a more environmentally sustainable option compared to traditional long-chain fluorinated surfactants. Its structure is designed to minimize bioaccumulation and reduce the negative environmental impact associated with conventional surfactants .
Safety and Hazards
Wirkmechanismus
Target of Action
Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .
Mode of Action
Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to Perfluorohept-3-ene as well, given its classification as a PFC.
Biochemical Pathways
Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .
Pharmacokinetics
It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that Perfluorohept-3-ene could potentially have a long half-life in the body and environment.
Result of Action
The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Perfluorohept-3-ene. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of Perfluorohept-3-ene.
Eigenschaften
IUPAC Name |
(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWLONMSWUOCA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895287 | |
| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohept-3-ene | |
CAS RN |
100646-05-7, 71039-88-8 | |
| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohept-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)
![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)


![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)